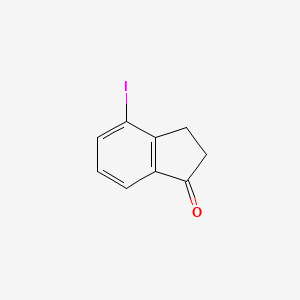

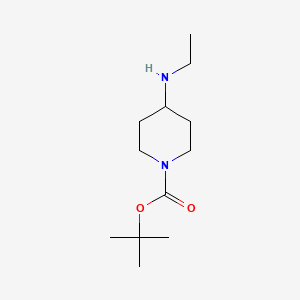

![molecular formula C11H15N3 B1342034 N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine CAS No. 7546-48-7](/img/structure/B1342034.png)

N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

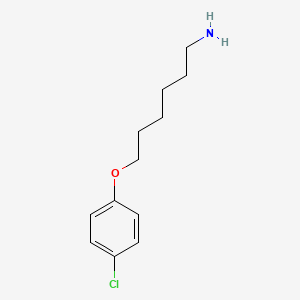

“N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine” is a chemical compound with the CAS Number: 7546-48-7 and a molecular weight of 189.26 . It is used in various research and development applications .

Molecular Structure Analysis

The linear formula for “this compound” is C11H15N3 . Unfortunately, the specific molecular structure analysis is not available in the retrieved resources.Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 189.26 .科学的研究の応用

Anticonvulsant Agents

Schiff bases derived from pyridine compounds have been synthesized and evaluated for their anticonvulsant activity. These compounds, including variants such as N-(2-chlorobenzylidene) (pyridin-3-yl) methanamine, have shown significant protective effects against seizures in various models, indicating their potential as anticonvulsant agents. The chemical structures of these compounds were confirmed using techniques like FT-IR, 1H-NMR spectroscopy, and elemental analysis, highlighting their potential in developing new therapeutic agents (Pandey & Srivastava, 2011).

Molecular Structure Studies

Compounds structurally related to N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine, such as pyrrolide-imine Schiff base compounds, have been studied for their hydrogen bonding and molecular structures. These studies, often involving X-ray crystallography and density functional theory (DFT), provide insight into the molecular configurations and interactions that could be crucial for designing materials with specific properties (Akerman & Chiazzari, 2014).

Anticancer Activity

New complexes formed from Schiff base ligands, including those related to the compound , have been synthesized and characterized for their potential anticancer activity. These studies explore the complexes' interactions with DNA and their cytotoxic effects on various cancerous and noncancerous cell lines, providing valuable insights into the design of new anticancer drugs (Mbugua et al., 2020).

Photocytotoxicity in Red Light

Iron(III) complexes based on Schiff bases have been synthesized and investigated for their photocytotoxic properties. These compounds have shown unprecedented photocytotoxicity in red light, offering potential applications in developing new therapeutic strategies for cancer treatment through photodynamic therapy (Basu et al., 2014).

作用機序

Target of Action

The primary target of N,N-Dimethyl(2-methyl-1H-pyrrolo[2,3-B]pyridin-3-YL)methanamine is the Fibroblast Growth Factor Receptor (FGFR) . The FGFR family has four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound inhibits the FGFR signaling pathway, which plays an essential role in various types of tumors .

Biochemical Pathways

The FGFR axis is involved in signal transduction pathways that regulate organ development, cell proliferation and migration, angiogenesis, and other processes . The activation of the FGFR signaling pathway results in the activation of downstream signaling including RAS–MEK–ERK, PLCg, and PI3K–Akt .

Pharmacokinetics

It’s noted that a related compound with low molecular weight would be an appealing lead compound beneficial to the subsequent optimization .

Result of Action

In vitro, this compound has been shown to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis . It also significantly inhibited the migration and invasion of 4T1 cells .

Action Environment

It’s known that the fgfr signaling pathway is an important and proven target for cancer therapeutics . Therefore, the compound’s action, efficacy, and stability could be influenced by the tumor microenvironment and the presence of growth factors that activate FGFRs.

Safety and Hazards

特性

IUPAC Name |

N,N-dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3/c1-8-10(7-14(2)3)9-5-4-6-12-11(9)13-8/h4-6H,7H2,1-3H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAZYDCUVATMSB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(N1)N=CC=C2)CN(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00601298 |

Source

|

| Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

7546-48-7 |

Source

|

| Record name | N,N-Dimethyl-1-(2-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00601298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

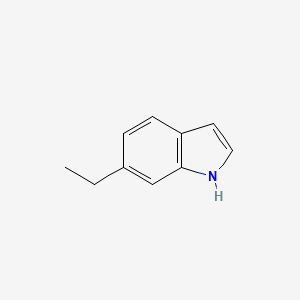

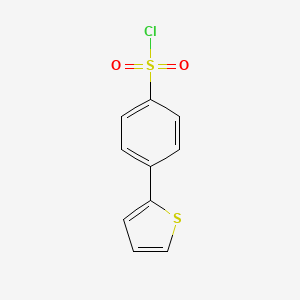

![3-[3-(Trifluoromethyl)phenoxy]pyrrolidine](/img/structure/B1341954.png)

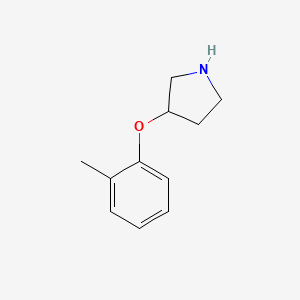

![2-Bromo-7-chlorothieno[3,2-b]pyridine](/img/structure/B1341976.png)

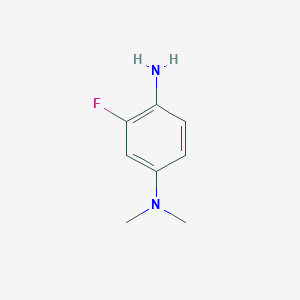

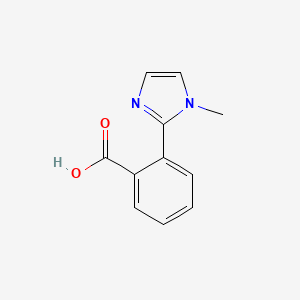

![6-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B1341981.png)